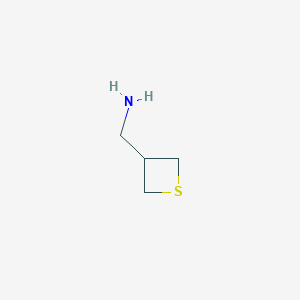

Thietan-3-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

thietan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJUAJZTROUSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of Thietan-3-ylmethanamine: A Strategic Building Block in Medicinal Chemistry

Executive Summary

Thietan-3-ylmethanamine (CAS: 120736-67-6), also known as 3-(aminomethyl)thietane, represents a critical bioisostere in modern drug discovery. As a four-membered sulfur-containing heterocycle, it offers a unique structural compromise between the lipophilicity of cyclobutanes and the polarity of oxetanes. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic accessibility, and metabolic stability, designed to support decision-making in lead optimization and scaffold hopping.

Molecular Architecture & Physicochemical Properties

The thietane ring introduces significant ring strain (~19.6 kcal/mol) and a "puckered" conformation (dihedral angle ~26°) to minimize eclipsing interactions. This geometry impacts the vector orientation of the exocyclic amine, distinct from the planar oxetane or the more flexible cyclobutane.

Core Physicochemical Data

The following data aggregates experimental values and high-confidence predictive models suitable for medicinal chemistry applications.

| Property | Value | Context/Notes |

| Molecular Formula | C₄H₉NS | |

| Molecular Weight | 103.19 g/mol | Fragment-like, high ligand efficiency potential. |

| CAS Number | 120736-67-6 | |

| Boiling Point | ~165–170 °C (est.) | Thietane parent boils at 95°C; amine H-bonding significantly elevates BP. |

| Density | 1.08 ± 0.05 g/cm³ | Denser than aliphatic analogs due to sulfur atom. |

| LogP (Octanol/Water) | ~0.0 to 0.4 | More lipophilic than oxetane analogs (LogP < -0.5) but more polar than cyclobutanes. |

| TPSA | 51.3 Ų | Includes contribution from amine (26.0) and sulfide (25.3).[1] |

| pKa (Conjugate Acid) | 9.4 – 9.6 (Predicted) | Slightly lower than typical primary alkyl amines (~10.5) due to the inductive effect of the thietane sulfur and ring strain. |

| Ring Strain Energy | 19.6 kcal/mol | High reactivity; susceptible to electrophilic ring opening. |

Synthetic Methodologies

The synthesis of Thietan-3-ylmethanamine requires careful handling of the strained ring to prevent polymerization or desulfurization. The most robust route proceeds via the ring-opening/ring-closing of epithiochlorohydrin or the nucleophilic substitution of thietane precursors.

Primary Protocol: Nitrile Reduction Route

This pathway is preferred for its scalability and avoidance of unstable intermediates.

Step 1: Synthesis of Thietane-3-carbonitrile

-

Precursor: Epithiochlorohydrin (2-(chloromethyl)thiirane) or 1-chloro-3-bromo-2-propanethiol equivalents.

-

Reagents: Sodium Cyanide (NaCN), Water/Benzene biphasic system.[2]

-

Mechanism: Nucleophilic attack of cyanide opens the thiirane ring (or displaces halide), followed by intramolecular cyclization to form the four-membered thietane ring.

-

Conditions: 40–60°C, phase transfer catalysis recommended.

Step 2: Reduction to Thietan-3-ylmethanamine

-

Precursor: Thietane-3-carbonitrile.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Solvent: Anhydrous Diethyl Ether or THF.

-

Protocol:

-

Suspend LiAlH₄ (1.5 equiv) in anhydrous ether at 0°C under Argon.

-

Add Thietane-3-carbonitrile dropwise.

-

Allow to warm to room temperature; reflux for 2 hours.

-

Critical Quench: Fieser workup (Water, 15% NaOH, Water) to avoid sulfur poisoning of aluminum salts.

-

Extract with DCM, dry over Na₂SO₄, and distill under reduced pressure.

-

Visualization: Synthetic Workflow

Caption: Two-step synthesis of Thietan-3-ylmethanamine via nitrile intermediate.

Chemical Reactivity & Metabolic Stability

S-Oxidation (Metabolic Liability)

The sulfur atom in the thietane ring is a "soft" nucleophile and highly susceptible to oxidation. In biological systems, this is mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

Phase I Metabolism: Rapid oxidation to the Sulfoxide (1-oxide) and subsequently to the Sulfone (1,1-dioxide).

-

Medicinal Implication: The sulfone derivative is significantly more polar and electron-withdrawing, which drastically lowers the pKa of the amine (by ~1-2 units) and alters the vector of the substituent due to conformational changes in the ring (pucker angle changes).

Electrophilic Ring Opening

Due to the ~19.6 kcal/mol strain, the thietane ring is vulnerable to electrophilic attack at the sulfur, followed by nucleophilic ring opening.

-

Risk Factors: Alkylating agents (e.g., methyl iodide) can form sulfonium salts which ring-open rapidly.

-

Stability: The amine group provides some buffering capacity, but acidic conditions combined with nucleophiles should be avoided during storage.

Visualization: Metabolic Oxidation Pathway

Caption: Sequential metabolic oxidation of the thietane ring reducing lipophilicity.

Application in Drug Design (Bioisosterism)

Thietan-3-ylmethanamine is used to modulate the properties of lead compounds containing cyclic amines.

| Feature | Thietane vs. Oxetane | Thietane vs. Cyclobutane |

| Lipophilicity | Higher. Thietane increases LogP, improving membrane permeability for overly polar compounds. | Lower. Thietane reduces LogP compared to the all-carbon cyclobutane. |

| Metabolic Stability | Lower. Susceptible to S-oxidation; Oxetanes are generally metabolically robust. | Lower. Cyclobutanes are inert to oxidation. |

| Basicity | Lower. The sulfide is less electron-withdrawing than ether oxygen, but the ring strain/sulfur polarizability modulates pKa. | Similar. |

Strategic Use Case: Use the thietane scaffold when an oxetane analog is too polar to cross the Blood-Brain Barrier (BBB), or when a cyclobutane analog suffers from solubility issues. The potential for in vivo oxidation to the sulfone can be exploited as a prodrug strategy or to target specific tissue compartments.

References

-

PubChem Compound Summary. Thietan-3-ylmethanamine (CID 53488446). National Library of Medicine. Link

-

Beilstein Journal of Organic Chemistry. Recent synthesis of thietanes. (2020).[3] Link

-

Google Patents. Process for the preparation of thietane derivatives (US20160052907A1).Link

-

BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings.Link

-

Journal of Organic Chemistry. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. (Cited via PMC). Link

Sources

Thietan-3-ylmethanamine molecular structure and conformation

The following technical guide details the structural, conformational, and synthetic characteristics of Thietan-3-ylmethanamine .

Structural Dynamics, Conformational Analysis, and Synthetic Protocols

Executive Summary

Thietan-3-ylmethanamine (CAS: 55759-33-4) is a four-membered, sulfur-containing saturated heterocycle bearing a primary aminomethyl substituent at the C3 position. In modern medicinal chemistry, it serves as a critical bioisostere for cyclobutane and oxetane derivatives, offering a unique vector to modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor profiles without significantly altering the steric volume of the parent scaffold.

This guide provides a rigorous analysis of its puckered ring conformation, the thermodynamic preference for equatorial substitution, and a validated synthetic workflow for its generation from thietan-3-carbonitrile.

Molecular Structure & Conformation[1][2][3]

The Thietane Core

Unlike planar cyclobutane (which puckers to relieve torsional strain), the thietane ring contains a heteroatom (sulfur) with a longer C–S bond length (~1.85 Å) compared to C–C bonds (~1.55 Å). This geometric asymmetry reduces the ring strain energy (~19.6 kcal/mol) relative to cyclobutane (~26 kcal/mol) and oxetane (~25 kcal/mol), but the ring remains highly puckered to minimize eclipsing interactions between adjacent methylene hydrogens.

Key Structural Parameters:

| Parameter | Value (Approx.) | Mechanistic Note |

|---|---|---|

| C–S Bond Length | 1.85 Å | Significantly longer than C–C, reducing angle strain at Carbon. |

| C–C Bond Length | 1.54 Å | Typical sp³ hybridized bond length. |

| C–S–C Bond Angle | 78° | Compressed angle due to ring constraints. |

| C–C–C Bond Angle | 93° | Closer to orthogonal than tetrahedral (109.5°). |

| Puckering Angle (

Conformational Preference at C3

The thietane ring exists in a dynamic equilibrium between two puckered conformers. For monosubstituted thietanes at the 3-position, the substituent can adopt a pseudo-equatorial or pseudo-axial orientation.

-

Pseudo-Equatorial Preference: The methanamine group (

) predominantly occupies the pseudo-equatorial position. This orientation minimizes 1,3-transannular steric repulsion between the substituent and the lone pairs on the sulfur atom, as well as the axial hydrogens at C2 and C4. -

Barrier to Inversion: The energy barrier for ring inversion (puckering flip) is relatively low (~2–3 kcal/mol), allowing rapid interconversion at room temperature, though the equatorial conformer is thermodynamically favored by ~0.5–1.0 kcal/mol.

Visualizing the Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers, highlighting the preferred equatorial state.

Figure 1: Conformational equilibrium of 3-substituted thietanes. The equatorial conformer minimizes steric clash with the sulfur lone pairs.

Synthetic Protocol

The synthesis of thietan-3-ylmethanamine is most reliably achieved via the reduction of thietan-3-carbonitrile . This route avoids the over-alkylation issues common with direct amination of halides and provides a high-purity primary amine.

Retrosynthetic Analysis

-

Precursor: Thietan-3-carbonitrile

-

Starting Material: Epithiochlorohydrin (or Thietan-3-ol via mesylate)

Detailed Methodology

Step 1: Synthesis of Thietan-3-carbonitrile This intermediate is generated by the ring-opening and subsequent closure of epithiochlorohydrin with cyanide, or more commonly in a lab setting, by displacing a sulfonate leaving group on thietan-3-ol.

-

Reagents: Thietan-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (

), Sodium Cyanide (NaCN). -

Solvent: Dichloromethane (DCM) for mesylation; DMSO or DMF for cyanation.

Protocol:

-

Mesylation: Dissolve thietan-3-ol (1.0 eq) in anhydrous DCM at 0°C. Add

(1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Stir for 2 hours. Quench with water, extract with DCM, and dry over -

Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 eq) cautiously. Heat to 60°C for 4–6 hours.

-

Workup: Dilute with water and extract exhaustively with diethyl ether (thietanes are lipophilic). Wash organic layer with brine. Concentrate to yield thietan-3-carbonitrile .

Step 2: Reduction to Thietan-3-ylmethanamine

The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (

-

Reagents:

(2.0 eq), Anhydrous THF. -

Conditions: Reflux under Argon/Nitrogen.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add

pellets (2.0 eq) and suspend in anhydrous THF. -

Addition: Cool the suspension to 0°C. Add a solution of thietan-3-carbonitrile (1.0 eq) in THF dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow to warm to room temperature, then reflux for 3 hours to ensure complete reduction of the triple bond.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular white precipitate. Dry the filtrate over

(avoid acidic drying agents which may ring-open the thietane). Concentrate in vacuo. -

Purification: Distillation under reduced pressure or conversion to the HCl salt (using HCl in dioxane) for solid storage.

Reaction Pathway Diagram

Figure 2: Step-wise synthetic pathway from thietan-3-ol to thietan-3-ylmethanamine.

Medicinal Chemistry Applications

Bioisosterism

Thietan-3-ylmethanamine is a lipophilic bioisostere of oxetan-3-ylmethanamine. The replacement of Oxygen (Oxetane) with Sulfur (Thietane) effects specific physicochemical changes:

-

Lipophilicity: Increases LogP (Sulfur is less electronegative and more polarizable than Oxygen).

-

H-Bonding: Eliminates the H-bond acceptor capability of the ring oxygen (Sulfur is a poor H-bond acceptor).

-

Metabolic Liability: The sulfur atom is susceptible to S-oxidation by CYP450 enzymes, forming sulfoxides and sulfones. This can be exploited to create prodrugs or alter clearance rates.

Physicochemical Comparison

| Property | Oxetan-3-ylmethanamine | Thietan-3-ylmethanamine | Impact on Drug Design |

| Ring Heteroatom | Oxygen | Sulfur | Modulates polarity and electronics. |

| LogP (Predicted) | -0.8 to -0.5 | ~0.0 to 0.3 | Thietane improves membrane permeability. |

| Ring Puckering | ~Planar / Shallow | Deeply Puckered | Thietane occupies more 3D volume. |

| Metabolism | Stable to oxidation | S-oxidation prone | Potential for active metabolites (Sulfoxides). |

References

-

Block, E. (2007). Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

-

Wuts, P. G. M. (2016). Protection for the Amino Group. Greene's Protective Groups in Organic Synthesis. Wiley. Link

- Lüttringhaus, A., et al. (1966). Structural parameters of thietane derivatives.

-

PubChem. (2024). Thietan-3-ylmethanamine (Compound).[1][2] National Library of Medicine. Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring bioisosteres). Link

Sources

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Thietan-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-ylmethanamine is a saturated heterocyclic compound containing a four-membered thietane ring and a primary aminomethyl substituent. As a bioisostere for other cyclic amines, it represents a valuable building block in medicinal chemistry and drug discovery. A thorough understanding of its structural features is paramount for its effective utilization. This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of thietan-3-ylmethanamine. It details a standard experimental protocol for data acquisition, presents a complete assignment of the predicted proton and carbon signals, and offers an in-depth interpretation of the spectral features, including chemical shifts and coupling constants. This document is intended to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of thietane-containing molecules.

Introduction: The Significance of Thietan-3-ylmethanamine in Medicinal Chemistry

Saturated heterocyclic scaffolds are integral to the design of modern pharmaceuticals. The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant interest as a versatile structural motif.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other cyclic systems, such as cyclobutane and piperidine, make it an attractive component in the design of novel therapeutic agents. Thietan-3-ylmethanamine, in particular, offers a strategic combination of a strained heterocyclic core and a reactive primary amine functionality, providing a valuable handle for further chemical elaboration.

A precise understanding of the three-dimensional structure and electronic environment of thietan-3-ylmethanamine is crucial for predicting its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating such detailed structural information in solution.[2] This guide provides a foundational understanding of the 1H and 13C NMR spectra of this important building block.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution and accurate NMR data is fundamental to correct structural assignment. The following protocol outlines a standard procedure for the preparation and analysis of a thietan-3-ylmethanamine sample.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar to moderately polar organic compounds. For compounds with higher polarity or for studies involving hydrogen bonding, deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can be used.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in approximately 0.6 mL of the deuterated solvent for 1H NMR. For 13C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both 1H and 13C NMR.[4]

-

Sample Filtration and Transfer: Ensure the sample solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive samples or for specific experiments like NOESY, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following parameters are recommended for acquiring 1D and 2D NMR spectra on a 400 MHz or higher field spectrometer.[5]

-

1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

13C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs should be utilized. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio.[6]

-

Predicted 1H and 13C NMR Spectral Data and Interpretation

Predicted 1H NMR Spectrum (400 MHz, CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-4 (axial) | ~ 3.2 - 3.4 | Triplet of Doublets (td) | Jgem ≈ 8-10, Jvic ≈ 6-8 | 2H |

| H-2, H-4 (equatorial) | ~ 3.4 - 3.6 | Triplet of Doublets (td) | Jgem ≈ 8-10, Jvic ≈ 4-6 | 2H |

| H-3 | ~ 2.8 - 3.0 | Multiplet (m) | - | 1H |

| H-5 | ~ 2.6 - 2.8 | Doublet (d) | Jvic ≈ 7 | 2H |

| -NH2 | ~ 1.5 - 2.5 | Broad Singlet (br s) | - | 2H |

Predicted 13C NMR Spectrum (100 MHz, CDCl3)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4 | ~ 30 - 35 |

| C-3 | ~ 35 - 40 |

| C-5 | ~ 45 - 50 |

In-depth Spectral Analysis and Structural Elucidation

1H NMR Spectrum Analysis

The proton NMR spectrum of thietan-3-ylmethanamine is expected to be complex due to the puckered nature of the thietane ring and the resulting diastereotopicity of the methylene protons at the C-2 and C-4 positions.

-

Thietane Ring Protons (H-2, H-4): The protons on the carbons adjacent to the sulfur atom (C-2 and C-4) are expected to appear in the range of 3.2-3.6 ppm. The sulfur atom has a moderate deshielding effect. Due to the ring puckering, the axial and equatorial protons are in different chemical environments and will have distinct chemical shifts. Each of these protons will be split by the geminal proton on the same carbon and the vicinal proton at C-3, resulting in a triplet of doublets.

-

Methine Proton (H-3): The proton at the 3-position is a methine proton and is expected to be a complex multiplet due to coupling with the four protons at C-2 and C-4 and the two protons of the aminomethyl group. Its chemical shift is predicted to be around 2.8-3.0 ppm.

-

Aminomethyl Protons (H-5): The methylene protons of the aminomethyl group are adjacent to the electron-withdrawing amine group and are therefore deshielded, appearing around 2.6-2.8 ppm. They will be split by the methine proton at C-3, resulting in a doublet. The chemical shift of these protons is influenced by the primary amine group, as seen in analogous compounds like cyclobutylamine.[7]

-

Amine Protons (-NH2): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but is expected in the range of 1.5-2.5 ppm.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to show three distinct signals for the carbon atoms of the thietane ring and the aminomethyl group.

-

Thietane Ring Carbons (C-2, C-4): The two equivalent methylene carbons adjacent to the sulfur atom are expected to resonate at around 30-35 ppm. This is slightly downfield from the carbons in cyclobutane (22.4 ppm) due to the influence of the sulfur atom.[8]

-

Methine Carbon (C-3): The methine carbon at the 3-position, bearing the aminomethyl substituent, is predicted to be in the range of 35-40 ppm.

-

Aminomethyl Carbon (C-5): The carbon of the aminomethyl group is directly attached to the nitrogen atom, which causes a significant downfield shift. Its resonance is expected in the range of 45-50 ppm.

Structural Verification with 2D NMR

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-3 and the protons at H-2, H-4, and H-5, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton. For instance, correlations from the H-5 protons to C-3 and from the H-2/H-4 protons to C-3 would be expected.

The logical workflow for spectral assignment is depicted in the following diagram:

Sources

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 7. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Thietan-3-ylmethanamine

Abstract

Thietan-3-ylmethanamine is a saturated heterocyclic compound featuring a strained four-membered thietane ring and a primary aminomethyl substituent. As a structural motif of interest in medicinal chemistry and drug development, understanding its behavior under mass spectrometric conditions is critical for its identification, characterization, and quality control.[1][2] This guide provides a detailed examination of the theoretical fragmentation pathways of Thietan-3-ylmethanamine under positive-mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). Lacking direct experimental spectra in public literature, this document leverages established principles of gas-phase ion chemistry to propose the most probable fragmentation mechanisms. We will explore the influence of the primary amine as the initial protonation site and detail the subsequent high-probability fragmentation routes, including alpha-cleavage and ring-opening pathways. This analysis serves as a predictive framework for researchers working with this and structurally related compounds.

Introduction: The Analytical Challenge

The thietane ring is a valuable building block in modern organic synthesis, prized for its unique stereochemical properties and ability to act as a bioisostere for other functional groups.[2][3] The addition of an aminomethyl group at the 3-position introduces a key basic site, making the molecule particularly amenable to analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). The molecular formula for Thietan-3-ylmethanamine is C₄H₉NS, with a monoisotopic mass of 103.04557 Da.[4]

Characterizing such a molecule requires not only determining its molecular weight but also confirming its structure through fragmentation analysis (MS/MS). The fragmentation pattern serves as a chemical fingerprint, providing unambiguous identification. In ESI, even-electron ions (like the protonated molecule [M+H]⁺) are formed, and their fragmentation is governed by predictable rules involving the stability of the resulting fragment ions and neutral losses.[5] This guide will dissect these rules in the specific context of Thietan-3-ylmethanamine.

Proposed Analytical Methodology

To ensure reproducible and reliable data, a robust analytical protocol is paramount. The following section details a self-validating workflow for the analysis of Thietan-3-ylmethanamine using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of Thietan-3-ylmethanamine at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting efficient protonation.

-

-

Chromatographic Separation (Optional, for complex mixtures):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

-

MS¹ Scan Range: m/z 50 – 250.

-

MS² (Tandem MS):

-

Select the [M+H]⁺ ion (m/z ~104.05) as the precursor for fragmentation.

-

Collision Gas: Argon.

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This allows for the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products.

-

-

Ionization and the [M+H]⁺ Precursor Ion

In positive-mode ESI, ionization occurs by the addition of a proton. Thietan-3-ylmethanamine possesses two potential sites for protonation: the sulfur atom of the thietane ring and the nitrogen atom of the primary amine. The primary amine is significantly more basic than the thioether, and will therefore be the exclusive site of protonation under typical ESI conditions.[6]

-

Monoisotopic Mass: 103.04557 Da

-

Proton Mass: 1.00728 Da

-

Predicted [M+H]⁺ Precursor Ion (m/z): 104.05285 Da

The location of this charge is the single most important factor directing the subsequent fragmentation pathways upon collisional activation.[5][6]

Proposed Fragmentation Pathways and Mechanistic Analysis

Upon activation in the collision cell, the protonated precursor ion ([M+H]⁺, m/z 104.05) will dissipate the excess energy through bond cleavage. The most favorable pathways are those that lead to stable, even-electron fragment ions and stable neutral molecules.[5] Two primary, competing fragmentation mechanisms are proposed: Alpha-Cleavage and Ring Opening .

Pathway A: Alpha-Cleavage adjacent to the Amino Group

This is a classic and often dominant fragmentation pathway for protonated amines.[7][8] The fragmentation is initiated at the bond alpha to the nitrogen atom (the C-C bond connecting the ring to the aminomethyl group). This charge-directed pathway results in the formation of a highly stable, resonance-stabilized iminium ion and the expulsion of the thietanyl radical as a neutral species. However, under ESI conditions, the loss of a radical is less common. A more likely scenario for even-electron ions is a rearrangement leading to the loss of the neutral thietane ring. A plausible mechanism involves the heterolytic cleavage of the exocyclic C-C bond, where the charge is retained by the aminomethyl fragment.

-

Precursor Ion: [C₄H₉NS + H]⁺ (m/z 104.05)

-

Fragmentation: Cleavage of the bond between the ring and the -CH₂NH₂ group.

-

Fragment Ion: [CH₂NH₂]⁺ (m/z 30.03) - Methaniminium ion.

-

Neutral Loss: C₃H₅S (Thiete or allyl thiol) (m/z 73.01)

The detection of a prominent ion at m/z 30.03 would be strong evidence for this pathway.

Pathway B: Thietane Ring Opening and Fragmentation

The four-membered thietane ring is subject to significant ring strain. The protonated amine can induce a ring-opening cascade, leading to characteristic neutral losses. A probable mechanism begins with a proton transfer or a charge-remote rearrangement that weakens the C-S bonds.

A likely ring-opening fragmentation involves the elimination of thioformaldehyde (CH₂S).

-

The precursor ion undergoes rearrangement.

-

The ring cleaves, eliminating a neutral CH₂S molecule.

-

This results in a cyclic amine fragment ion.

-

Precursor Ion: [C₄H₉NS + H]⁺ (m/z 104.05)

-

Fragmentation: Ring opening followed by rearrangement.

-

Fragment Ion: [C₃H₇NH₂]⁺ (m/z 58.07) - Protonated azetidine or allylamine.

-

Neutral Loss: CH₂S (Thioformaldehyde) (m/z 46.00)

Another plausible ring fragmentation pathway is the loss of ethene (C₂H₄) after ring opening.

-

Precursor Ion: [C₄H₉NS + H]⁺ (m/z 104.05)

-

Fragment Ion: [C₂H₅NS + H]⁺ (m/z 76.02)

-

Neutral Loss: C₂H₄ (Ethene) (m/z 28.03)

The presence of ions at m/z 58.07 and/or m/z 76.02 would support ring fragmentation mechanisms.

Summary of Predicted Fragments

The following table summarizes the key ions expected from the MS/MS analysis of Thietan-3-ylmethanamine.

| Proposed Fragment Ion | Calculated m/z | Neutral Loss | Formula of Loss | Proposed Fragmentation Pathway |

| [C₄H₁₀NS]⁺ (Precursor) | 104.05285 | - | - | - |

| [C₃H₈N]⁺ | 58.06513 | Thioformaldehyde | CH₂S | Ring Opening / Rearrangement |

| [C₂H₆NS]⁺ | 76.02155 | Ethene | C₂H₄ | Ring Opening / Rearrangement |

| [CH₄N]⁺ | 30.03365 | Thiete/Allyl Thiol | C₃H₆S | Alpha-Cleavage |

Visualization of Fragmentation Pathways

To better illustrate the proposed mechanisms, the following diagrams were generated using Graphviz.

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thietan-3-ylmethanamine | C4H9NS | CID 53488446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways arising from protonation at different sites in aminoalkyl-substituted 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

The Vibrational Fingerprint of a Strained Scaffold: An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Thietane Compounds

Introduction: The Rising Prominence of the Thietane Ring in Drug Discovery

The thietane ring, a four-membered heterocycle containing a sulfur atom, has transitioned from a synthetic curiosity to a valuable scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates, often leading to improved solubility, metabolic stability, and cell permeability. As the incorporation of this motif into complex molecules becomes more prevalent, the need for robust analytical techniques to confirm its presence, ascertain its substitution patterns, and understand its chemical environment is paramount. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, provides a rapid, non-destructive, and informative window into the vibrational world of thietane-containing compounds. This guide offers a detailed exploration of the theory and practice of IR spectroscopy as applied to this important class of molecules, tailored for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Vibrational Landscape of Thietane

The IR spectrum of a molecule is a direct reflection of its covalent bonds vibrating in response to the absorption of infrared radiation. These vibrations, which include stretching, bending, rocking, and twisting, occur at specific, quantized frequencies. For a molecule as unique as thietane, its IR spectrum is a rich tapestry of information, revealing not only the presence of the four-membered ring but also subtle details about its conformation and electronic environment.

The Signature Motion: Ring Puckering

A hallmark of small, saturated heterocyclic rings is the low-frequency "ring-puckering" vibration.[3][4] This motion, where the ring deviates from planarity, is a large-amplitude, anharmonic vibration that gives rise to a series of peaks in the far-IR region. The potential energy surface of this vibration can be described by a double-well potential, with the barrier to planarity providing insight into the conformational rigidity of the ring. For the neutral thietane molecule in its ground state (S0), the barrier to interconversion between the two puckered conformations has been determined to be approximately 274 cm⁻¹.[3] This characteristic low-frequency progression is a definitive spectroscopic signature of the thietane scaffold.

Key Vibrational Modes of the Thietane Ring

Beyond the distinctive ring puckering, the IR spectrum of thietane is characterized by a series of stretching and bending vibrations involving the C-S, C-C, and C-H bonds. The assignment of these bands is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy.[5][6]

Table 1: Characteristic Infrared Absorption Frequencies for Thietane

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretching | |||

| Asymmetric CH₂ Stretch | ~2950 - 3000 | Strong | |

| Symmetric CH₂ Stretch | ~2850 - 2920 | Strong | |

| CH₂ Bending (Scissoring) | ~1440 - 1470 | Medium | |

| CH₂ Wagging & Twisting | ~1100 - 1300 | Medium-Weak | Often complex and coupled with other modes. |

| Ring Vibrations | |||

| C-C Stretching | ~900 - 1050 | Medium-Weak | Can be coupled with other ring modes. |

| C-S Stretching | ~600 - 750 | Medium-Weak | A key indicator of the thietane ring. |

| Ring Deformation/Bending | ~500 - 700 | Medium-Weak | Involves changes in the C-C-C and C-S-C bond angles. |

| Ring Puckering | < 300 (Far-IR) | Variable | A series of transitions characteristic of the puckered ring.[3][4] |

Pillar 2: The Impact of Substitution and Oxidation on the IR Spectrum

In the context of drug development, the parent thietane ring is rarely the final product. It is often substituted and may be intentionally oxidized to modulate its properties. These chemical modifications induce predictable shifts in the IR spectrum, providing valuable diagnostic information.

Substituent Effects

The addition of substituents to the thietane ring alters its vibrational modes. For example, in 2-methylthietane, the presence of the methyl group introduces new C-H stretching and bending vibrations and also influences the ring modes.[5] The position of the substituent (e.g., axial vs. equatorial) can also lead to subtle differences in the IR spectrum, which can be resolved and assigned with the aid of computational modeling.[5]

Thietane S-Oxides and S,S-Dioxides (Sulfones)

Oxidation of the sulfur atom to form a sulfoxide (S=O) or a sulfone (SO₂) dramatically alters the electronic structure and geometry of the thietane ring, with profound effects on the IR spectrum.[7][8][9]

-

Thietane-1-oxide: The introduction of a sulfoxide group gives rise to a strong S=O stretching absorption, typically in the range of 1020-1080 cm⁻¹ . The exact position can depend on the stereochemistry of the oxygen atom (axial or equatorial).

-

Thietane-1,1-dioxide: The sulfone group is characterized by two strong stretching vibrations:

The presence of these intense bands is a clear and unambiguous indicator of the oxidation state of the sulfur atom within the thietane ring.

Pillar 3: A Practical Guide to Acquiring High-Quality IR Spectra of Thietane Compounds

The theoretical understanding of thietane's vibrational properties is only as valuable as the quality of the experimental data. Modern Fourier Transform Infrared (FTIR) spectrometers, particularly those equipped with Attenuated Total Reflectance (ATR) accessories, have streamlined the process of acquiring high-quality spectra.

Experimental Protocol: ATR-FTIR Analysis of a Thietane Derivative

This protocol outlines a self-validating system for the analysis of both liquid and solid thietane compounds.

Objective: To obtain a clean, reproducible mid-IR spectrum of a thietane derivative for structural confirmation and functional group analysis.

Instrumentation: FTIR spectrometer with a diamond or germanium ATR accessory.

Materials:

-

Thietane compound (liquid or solid)

-

Solvent for cleaning (e.g., isopropanol, acetone - ensure it does not react with the sample and fully evaporates)

-

Lint-free wipes

Methodology:

-

Instrument Preparation and Background Collection: a. Ensure the ATR crystal is clean and free of any residue from previous analyses. Clean with a lint-free wipe dampened with an appropriate solvent and allow it to fully evaporate. b. Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal. The resulting background should be a flat line.

-

Sample Application: a. For Liquid Samples: Place a single drop of the liquid thietane compound directly onto the center of the ATR crystal. b. For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the ATR's pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: a. Examine the collected spectrum for the characteristic absorption bands of the thietane ring and any functional groups present. b. Compare the experimental spectrum to a reference spectrum or computationally predicted spectrum if available.

-

Cleaning: a. Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe. b. Run a clean check by collecting a spectrum of the empty, clean crystal to ensure no sample residue remains.

Diagram 1: Workflow for ATR-FTIR Analysis of Thietane Compounds

Caption: A stepwise workflow for acquiring a high-quality IR spectrum of a thietane compound using an ATR-FTIR spectrometer.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary stretching and bending motions within the thietane ring that give rise to its characteristic IR absorption bands.

Diagram 2: Key Vibrational Modes of the Thietane Ring

Caption: A conceptual diagram illustrating the primary vibrational modes of the thietane molecule and their approximate IR frequencies.

Conclusion: Integrating IR Spectroscopy into the Thietane-Focused Drug Discovery Workflow

Infrared spectroscopy is an indispensable tool in the arsenal of scientists working with thietane-containing molecules. From the initial synthesis and characterization of novel derivatives to the quality control of advanced intermediates, FTIR provides rapid, reliable, and structurally informative data. By understanding the key vibrational features of the thietane ring, its substituted analogues, and its oxidized forms, researchers can confidently confirm molecular identity, monitor reactions, and ensure the integrity of their compounds. The practical, high-throughput nature of modern ATR-FTIR ensures that this powerful analytical technique can be seamlessly integrated into the fast-paced environment of drug discovery and development, accelerating the journey of novel thietane-based therapeutics from the laboratory to the clinic.

References

-

Lee, S. K., & Lee, Y. S. (2017). Observation of the Ring-Puckering Vibrational Mode in Thietane Cation. The Journal of Physical Chemistry A, 121(5), 1163–1167. [Link]

-

Ibrahim, N., & Wieser, H. (1986). Scaled ab initio force field and vibrational spectra of 2-methylthietane. Journal of Molecular Structure, 141, 239-242. [Link]

-

Lee, S. K., & Lee, Y. S. (2017). Observation of the Ring-Puckering Vibrational Mode in Thietane Cation. The Journal of Physical Chemistry A, 121(5), 1163–1167. [Link]

-

Groner, P., et al. (2008). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphetane 3-oxide, 3-sulfide and 1,3-dithietane 1,1-dioxide. Journal of Molecular Structure, 875(1-3), 246-256. [Link]

-

O'Gorman, E., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 85(21), 13656-13666. [Link]

-

Durig, J. R., & Harris, W. C. (1971). The experimental vibrational spectra, vibrational assignment, and normal coordinate analysis of thiirane‐h4 and ‐d4 and cis‐ and trans‐1,2‐dideuteriothiirane: Ab initio theoretical IR spectra of thiirane, thiirene, and isotopically substituted derivatives. The Journal of Chemical Physics, 55(4), 1735-1750. [Link]

-

Pietilä, L.-O., et al. (1986). A scaled ab initio force field for 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. Journal of Molecular Structure: THEOCHEM, 137(3-4), 337-347. [Link]

-

National Center for Biotechnology Information. (n.d.). Thietane. PubChem Compound Database. [Link]

-

Abbott, D. E., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-79. [Link]

-

Groner, P., et al. (1998). Rotational spectrum, ring-puckering vibration and ab initio calculations on tetrahydrothiophene. Journal of Molecular Spectroscopy, 189(2), 265-276. [Link]

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

Jin, X., et al. (2018). Infrared Spectra of Sulfones and Related Compounds. Applied Spectroscopy Reviews, 53(1), 1-28. [Link]

- Stuart, B. H. (2004).

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Szafran, M., et al. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(14), 4616. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

AlOtaibi, N. H. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]

-

M S C Chemistry. (2022, October 5). Thietanes-(4Member Heterocyclic ring of Sulfur) Synthesis+Reaction #mscchemistrynotes #heterocyclic... [Video]. YouTube. [Link]

-

Mary, Y. S., & Balachandran, V. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(8), 50-60. [Link]

-

Wu, M.-C., & Li, Z. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1377–1396. [Link]

-

Zhang, Y., et al. (2023). A Dataset of Raman and Infrared Spectra as an Extension to the ChEMBL. Scientific Data, 10(1), 334. [Link]

- Siebert, F., & Hildebrandt, P. (2007). Vibrational Spectroscopy in Life Science. John Wiley & Sons.

-

van Wijngaarden, J. (2015). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 315, 107-113. [Link]

-

Wu, M.-C., & Li, Z. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1377–1396. [Link]

Sources

- 1. BJOC - Recent synthesis of thietanes [beilstein-journals.org]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Observation of the Ring-Puckering Vibrational Mode in Thietane Cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

An In-depth Technical Guide to the Solubility of Thietan-3-ylmethanamine in Organic Solvents

Introduction: The Emerging Importance of Thietane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is unceasing. Among the saturated heterocycles that have garnered significant attention, the thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a compelling structural motif.[1] Its unique conformational properties and ability to modulate key drug-like characteristics such as polarity and metabolic stability make it an attractive component in the design of new therapeutic agents.[2] Thietan-3-ylmethanamine, in particular, presents a versatile building block, combining the structural features of the thietane ring with a primary amine functionality, which is a common pharmacophore in a vast array of biologically active molecules.

A fundamental understanding of the solubility of thietan-3-ylmethanamine in various organic solvents is paramount for its effective utilization in drug synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of thietan-3-ylmethanamine, offering a predictive framework and a detailed experimental protocol for its empirical determination.

Theoretical Framework: Predicting the Solubility of Thietan-3-ylmethanamine

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The solubility of thietan-3-ylmethanamine is therefore dictated by a combination of factors stemming from its unique molecular structure: the thietane ring and the primary aminomethyl group.

The thietane ring , a sulfur-containing heterocycle, is relatively non-polar. The parent compound, thietane, generally exhibits poor solubility in polar solvents and better solubility in non-polar organic solvents such as hexane and benzene.[4] This is attributed to the hydrophobic nature of its carbon chain and the sulfur atom's limited capacity for strong hydrogen bonding.

Conversely, the primary aminomethyl group (-CH₂NH₂) introduces a significant degree of polarity and the capacity for hydrogen bonding . Primary amines can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the lone pair of electrons on the nitrogen atom).[5][6] This functionality enhances the molecule's affinity for polar solvents.

Therefore, the solubility of thietan-3-ylmethanamine will be a balance between the non-polar character of the thietane ring and the polar, hydrogen-bonding nature of the primary amine.

Predicted Solubility Profile

Based on these principles, we can predict the following solubility trends for thietan-3-ylmethanamine across different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the amine group, effectively solvating the molecule.[6]

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile): Good to moderate solubility is anticipated. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and possess significant dipole moments, allowing for favorable dipole-dipole interactions with the polar aminomethyl group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. The non-polar nature of these solvents will have a stronger affinity for the thietane ring, but will struggle to solvate the highly polar amine functionality, limiting overall solubility.[4]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can engage in weaker interactions with the amine group.

It is also important to consider the basicity of the amine group. In the presence of acidic solvents or additives, the amine can be protonated to form a more polar ammonium salt, which would significantly alter its solubility profile, generally increasing solubility in polar solvents.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of thietan-3-ylmethanamine in a range of organic solvents.

Experimental Workflow for Solubility Determination

Sources

Introduction to Thietane Rings in Medicinal Chemistry: A Technical Guide

Executive Summary: The Tunable Four-Membered Scaffold

While oxetanes have enjoyed a "renaissance" in medicinal chemistry as stable, polar carbonyl isosteres, their sulfur-containing counterparts—thietanes —remain comparatively underutilized.[1][2][3] This guide challenges that oversight. Thietanes offer a unique "Three-in-One" physicochemical platform : the oxidation state of the sulfur atom (S^II, S^IV, S^VI) allows for a tunable continuum of lipophilicity and polarity that is inaccessible with oxetanes or cyclobutanes.[1][4]

This whitepaper provides the structural rationale, synthetic pathways, and experimental protocols necessary to deploy thietane rings not just as "spacers," but as functional metabolic switches in drug design.[1]

Structural & Physicochemical Architecture

The "Three-in-One" Fragment Concept

The primary advantage of the thietane scaffold is its ability to modulate LogD and pKa in situ or through rational design via oxidation.[4] Unlike the static oxygen in oxetane, the thietane sulfur is a metabolic handle.[1]

| Property | Thietane (S^II) | Thietane-1-oxide (S^IV) | Thietane-1,1-dioxide (S^VI) |

| Geometry | Puckered (~26°) | Puckered | Puckered |

| Electronic Nature | Lipophilic, Soft Nucleophile | Polar, Chiral Center | Highly Polar, Strong H-bond Acceptor |

| LogP Trend | High (Similar to Cyclobutane) | Moderate | Low (Surpasses Oxetane in polarity) |

| Metabolic Fate | Oxidative liability (S-oxidation) | Intermediate | Metabolically Stable |

| Chemical Risk | Potential Alkylator (Ring opening) | Moderate | Stable |

Ring Strain and Conformation

The thietane ring possesses significant ring strain (~19 kcal/mol), slightly less than cyclobutane (~26 kcal/mol) due to the longer C–S bond lengths (1.82 Å vs 1.55 Å for C–C).[1] This reduces torsional strain, allowing the ring to adopt a puckered conformation to minimize eclipsing interactions.[1]

-

Design Implication: Substituents at the 3-position can adopt pseudo-equatorial or pseudo-axial orientations, influencing vector alignment in protein binding pockets.[1]

Synthetic Strategies

Synthesis of thietanes is complicated by the propensity for polymerization and the odor of low-molecular-weight sulfides. Two primary strategies dominate: the classical nucleophilic displacement and the modern ring expansion/contraction methods.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing 3-substituted thietanes and their oxidized derivatives.

Figure 1: Synthetic logic flow for accessing thietane and thietane-dioxide scaffolds.[1][5]

Medicinal Chemistry Utility: The "Sulfone Switch"

Bioisosterism

-

Thietane (S^II): Acts as a lipophilic bulk replacement for tert-butyl or cyclobutyl groups. It is often too lipophilic for lead optimization unless solubility is already high.[1]

-

Thietane-1,1-dioxide (S^VI): The "Gem" of the series.[1] It serves as a bioisostere for:

-

Carbonyls: The sulfone oxygens accept hydrogen bonds similarly to amides.

-

Gem-dimethyl groups: Reduces lipophilicity (LogD) while maintaining steric bulk.

-

Oxetanes: When even greater polarity or acidity is required.[1]

-

Metabolic Liability vs. Opportunity

The sulfur atom is a "soft spot" for CYP450 enzymes and Flavin-containing Monooxygenases (FMOs).

-

Liability: Uncontrolled oxidation creates chiral sulfoxides (diastereomeric mixtures), complicating PK/PD analysis.[1]

-

Opportunity (The Switch): Intentionally designing the drug as the sulfone (S^VI) eliminates this metabolic variance. The sulfone ring is chemically stable and resistant to nucleophilic ring opening, unlike the parent thietane.[1]

Pathway Analysis: Metabolic Fate

Figure 2: Metabolic trajectory of thietane-containing drugs.[1] Designing directly for the Sulfone (Green) avoids the Chiral/Toxic liabilities (Red/Grey).

Experimental Protocols

Protocol A: Synthesis of 3-Substituted Thietane-1,1-Dioxides

Rationale: Direct synthesis of the stable sulfone form to avoid handling volatile, odorous sulfides.[1]

Reagents:

-

3-chloropropyl sulfonyl chloride (Precursor)[1]

-

Triethylamine (Base)[1]

-

Substituted amine/nucleophile

Step-by-Step:

-

Cyclization: Dissolve 3-chloropropyl sulfonyl chloride (1.0 equiv) in anhydrous THF at 0°C.

-

Addition: Add Triethylamine (2.5 equiv) dropwise. The base promotes intramolecular cyclization to form the thietane-1,1-dioxide core in situ.[1]

-

Substitution: Add the desired nucleophile (e.g., amine, 1.1 equiv) to the reaction mixture.[1]

-

Heating: Warm to room temperature and stir for 4-12 hours (monitor by LCMS).

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] The sulfone product is typically a crystalline solid, simplifying purification.[1]

Protocol B: Microsomal Stability Assay (S-Oxidation Tracking)

Rationale: To determine if the thietane ring is the primary site of metabolism.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1][6]

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Interpretation:

References

-

BenchChem Technical Support. (2025).[1][2][7][8] An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. BenchChem. Link[1]

-

Francisco, K. R., & Ballatore, C. (2022).[1][3][9] "Thietanes and Derivatives thereof in Medicinal Chemistry". Current Topics in Medicinal Chemistry, 22(15), 1219–1234.[1][9] Link

-

Xu, J. (2020).[1] "Recent synthesis of thietanes". Beilstein Journal of Organic Chemistry, 16, 1357–1410.[1] Link

-

Klen, E. E., et al. (2017).[1] "3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction". Pharmaceutical Chemistry Journal, 50(10).[1] Link

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Contextual comparison for bioisosteres). Link[1]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - Recent synthesis of thietanes [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Synthesis and Application of Thietan-3-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract: The strategic incorporation of small, saturated heterocycles is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, has garnered significant attention for its unique ability to impart desirable characteristics such as improved metabolic stability, enhanced aqueous solubility, and increased three-dimensionality.[1][2] This guide provides an in-depth technical overview of the synthesis and utility of thietan-3-ylmethanamine hydrochloride, a key building block that serves as a versatile scaffold for the development of novel therapeutics. We will explore robust synthetic pathways, offer detailed experimental protocols with expert insights, and discuss its application in drug development, supported by authoritative references.

Introduction: The Ascendance of the Thietane Moiety in Medicinal Chemistry

Historically, the thietane ring received less attention than its oxygen-containing counterpart, the oxetane.[3][4][5] However, a growing body of research demonstrates its significant potential in analog design.[3][4][5] The strained four-membered ring is not merely a passive spacer; it actively influences a molecule's properties. It can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, while introducing a unique vector for substitution and a favorable polarity profile.[1][6] These attributes have led to the inclusion of thietanes in a wide array of biologically active agents, including those targeting cancer, viral infections, and inflammatory processes.[1][7] Thietan-3-ylmethanamine, in particular, provides a primary amine handle extending from a non-planar, metabolically robust core, making it an exceptionally valuable fragment for library synthesis and lead optimization campaigns.

Part 1: Synthesis of Thietan-3-ylmethanamine Hydrochloride

The efficient and scalable synthesis of this building block is critical for its widespread application. While several routes exist, a highly reliable and commonly employed strategy proceeds through the key intermediate, thietane-3-carbonitrile. This approach offers a straightforward pathway from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to thietan-3-ylmethanamine hydrochloride begins by disconnecting the final salt formation and the reduction of the primary amine from its nitrile precursor. The thietane-3-carbonitrile can, in turn, be envisioned as arising from a nucleophilic substitution reaction on a suitable 3-substituted thietane, such as thietan-3-ol or a derivative thereof.

Caption: Retrosynthetic analysis of thietan-3-ylmethanamine hydrochloride.

Recommended Synthetic Pathway

The following two-step pathway, starting from thietane-3-carbonitrile, is recommended for its efficiency and reliability. The key steps are the reduction of the nitrile to the primary amine, followed by the formation of the hydrochloride salt.

Caption: Recommended two-step synthesis from thietane-3-carbonitrile.

Detailed Experimental Protocol

This protocol describes the reduction of thietane-3-carbonitrile using Lithium Aluminum Hydride (LiAlH₄), a powerful and effective reducing agent for this transformation.[8][9][10]

Step 1: Reduction of Thietane-3-carbonitrile to Thietan-3-ylmethanamine

-

Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve thietane-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

-

Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Expert Insight: This specific quenching procedure, known as the Fieser work-up, is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the purification process.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the combined filtrate under reduced pressure to yield crude thietan-3-ylmethanamine as an oil. The crude product can be purified by distillation if necessary, but is often of sufficient purity for the next step.

Step 2: Formation of Thietan-3-ylmethanamine Hydrochloride

-

Dissolution: Dissolve the crude thietan-3-ylmethanamine (1.0 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution to 0°C. Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with vigorous stirring.

-

Precipitation & Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes at 0°C to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-basic impurities. Dry the product under vacuum to yield thietan-3-ylmethanamine hydrochloride as a stable, crystalline solid.

-

Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can provide definitive confirmation of its composition.

-

| Parameter | Step 1: Reduction | Step 2: Salt Formation |

| Typical Yield | 75-90% | >95% |

| Purity (Crude) | >90% (by GC-MS) | >98% (by NMR) |

| Key Reagents | LiAlH₄, Anhydrous THF | HCl in Ether/Dioxane |

| Critical Control | Anhydrous conditions, Temperature | Stoichiometry of HCl |

Part 2: Applications in Drug Development

The thietan-3-ylmethanamine scaffold is a privileged structure in medicinal chemistry due to the favorable properties conferred by the thietane ring.

Role as a Bioisostere and Physicochemical Modulator

The thietane ring is often used to replace other cyclic or acyclic fragments to fine-tune a drug candidate's profile.[1][12]

-

Metabolic Stability: The C-S bonds in the thietane ring are generally more resistant to metabolic oxidation compared to analogous C-O or C-C bonds in oxetanes or cyclobutanes.

-

Solubility and Polarity: The sulfur atom acts as a hydrogen bond acceptor, which can improve aqueous solubility. The oxidation state of the sulfur (sulfide, sulfoxide, or sulfone) can be used to dramatically modulate the polarity and acidity/basicity of the molecule, making thietane a versatile "three-in-one" fragment.[6]

-

Three-Dimensionality (3D) Shape: As drug discovery moves away from flat, aromatic compounds, the puckered, non-planar structure of the thietane ring provides an excellent scaffold for exploring three-dimensional chemical space, which can lead to improved potency and selectivity.[1][2]

Therapeutic Areas of Interest

Thietane derivatives have demonstrated significant potential across multiple therapeutic areas.[1][7]

-

Oncology: The rigid orientation provided by the thietane scaffold is valuable for designing potent and selective kinase inhibitors, such as those targeting the PI3K pathway.[1]

-

Antiviral Agents: Thietanose nucleosides, where the thietane ring replaces the furanose sugar, have shown potent activity against viruses like HIV by mimicking the natural sugar and disrupting viral replication.[1]

-

Anti-inflammatory Agents: Thietane-containing molecules have been developed as antagonists for pro-inflammatory signaling pathways.[1]

The thietan-3-ylmethanamine hydrochloride building block provides a direct entry point for incorporating this valuable scaffold into new chemical entities through reactions such as amide bond formation, reductive amination, or sulfonamide synthesis, enabling the rapid exploration of chemical diversity in drug discovery programs.

Conclusion

Thietan-3-ylmethanamine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its synthesis, particularly via the reduction of thietane-3-carbonitrile, is robust and scalable. The resulting compound provides access to a unique chemical space defined by metabolic stability, modulated polarity, and three-dimensionality. As the demand for novel drug candidates with optimized ADME properties continues to grow, the strategic application of versatile building blocks like thietan-3-ylmethanamine hydrochloride will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Thietane Compounds as Pharmaceutical Cores: Applic

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.

- Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry.

- s Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publishers.

- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21.

- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1066–1115.

- Stepan, A. F., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.

- Block, E. (2008).

- Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 851–856.

- Patent WO2013007582A2. Processes for the preparation of thietanamine.

- Synthesis and Biological Evaluation of Some Thietane Derivatives.

- Reduction of nitriles to amines. Quimicaorganica.org.

- Xu, J. (2020). Recent synthesis of thietanes. Semantic Scholar.

- Product Subclass 1: Thietanes and Deriv

- Synthesis of N‐thietan‐3‐yl‐α‐oxo‐azaheterocycles via the alkylation of...

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(18), 10323-10326.

- Patent US20160052907A1. Process for the preparation of thietane derivatives.

- Catalytic Reduction of Nitriles. Thieme Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitriles to amines [quimicaorganica.org]

- 9. US20160052907A1 - Process for the preparation of thietane derivatives - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master Guide: Safety, Handling, and Application of Thietan-3-ylmethanamine

Executive Summary

Thietan-3-ylmethanamine (CAS: 1523606-32-7 for HCl salt) represents a high-value, high-risk pharmacophore in modern medicinal chemistry. As a bioisostere for oxetan-3-ylmethanamine and cyclobutylmethanamine, it offers unique vectors for modulating lipophilicity (LogP) and metabolic stability. However, its utility is often bottlenecked by two critical factors: the extreme organoleptic hazard (stench) associated with the thietane ring and the nucleophilic instability of the free base.

This guide moves beyond standard SDS data, providing a field-validated framework for the safe manipulation, storage, and decontamination of this reagent. The core philosophy is containment and oxidative neutralization .

Part 1: Chemical Architecture & Physicochemical Profile

Understanding the dual nature of this molecule—its stable salt form versus its reactive free base—is the prerequisite for safe handling.

Identity and Properties[1]

| Property | Thietan-3-ylmethanamine Hydrochloride | Thietan-3-ylmethanamine (Free Base) |

| CAS Number | 1523606-32-7 | N/A (Generated in situ) |

| Physical State | White to off-white solid | Colorless to pale yellow liquid |

| Odor | Mild sulfurous (if pure) | Intense, penetrating stench |

| Stability | High (Hygroscopic) | Low (Prone to polymerization) |

| Storage | -20°C, Desiccated, Inert Gas | Use immediately upon generation |

| Molecular Weight | 139.65 g/mol | 103.19 g/mol |

The "Ring Strain" Hazard

The thietane ring is a four-membered sulfur heterocycle. Unlike the oxygen-containing oxetane, the larger sulfur atom introduces significant ring puckering and strain (~80 kJ/mol).

-

Risk: The ring is susceptible to ring-opening polymerization (ROP) initiated by electrophiles or heat.

-

Implication: Avoid storing the free base. Always purchase and store the Hydrochloride (HCl) salt. Generate the free base only at the moment of reaction.

Part 2: Hazard Control & Decontamination Protocols

The primary operational hazard is the "stench." Thietanes have a low odor threshold; even microgram quantities can contaminate a laboratory environment for days.

The Oxidative Decontamination Strategy

Standard soap and water are ineffective. You must chemically alter the sulfur atom to eliminate volatility and odor. We utilize Sodium Hypochlorite (Bleach) to oxidize the sulfide (

Protocol: The "Kill Bath"

-

Preparation: Prepare a bath of 10% commercial bleach (sodium hypochlorite) mixed 1:1 with water.

-

Execution: All glassware, syringes, and septa contacting the free base must be submerged in this bath for at least 2 hours before standard washing.

-

Validation: The disappearance of the characteristic "garlic/rotten egg" odor is the primary endpoint.

Visualizing the Decontamination Pathway

The following diagram illustrates the chemical logic behind the decontamination process.

Caption: Oxidative conversion of the volatile thietane sulfide to the odorless sulfone using bleach.

Part 3: Safe Handling & Synthesis Workflow

This workflow assumes you are starting with the stable HCl salt and require the free base for a nucleophilic substitution or reductive amination reaction.

Engineering Controls

-

Fume Hood: Mandatory. Velocity >100 fpm.

-

Double Glove: Nitrile over Laminate film (Silver Shield) if handling pure liquid free base.

-

Trap: Vacuum lines must be equipped with a bleach trap to prevent exhausting thietane vapors into the building ventilation.

Protocol: In-Situ Free Base Generation

Causality: We generate the free base in situ to minimize the time the unstable, smelly amine exists in a concentrated state.

-

Suspension: Suspend the Thietan-3-ylmethanamine HCl salt in the reaction solvent (e.g., DCM, THF).

-

Scavenging: Add a tertiary amine base (e.g., Triethylamine or DIPEA) at 1.1 - 1.5 equivalents.

-

Why? This liberates the primary amine without nucleophilically attacking the thietane ring (steric bulk protects the tertiary amine).

-

-

Reaction: Add the electrophile immediately.

-

Quench: Upon completion, quench with acidic media (if compatible) to protonate any unreacted thietane amine, returning it to the non-volatile salt form.

Experimental Workflow Diagram

Caption: Operational lifecycle from cold storage to reaction quenching, emphasizing minimal free-base exposure.

Part 4: Medicinal Chemistry Applications[1][2][3][4]

Why accept these handling risks? Because the thietane ring offers specific pharmacological advantages over its peers.

The "Magic Methyl" Effect of Heterocycles

Thietan-3-ylmethanamine is often used to replace: